molecular formula C18H22N2O2 B2427690 N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-07-8

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2427690
CAS No.: 852367-07-8
M. Wt: 298.386
InChI Key: ZKYXCLYMDVVNAD-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acylation: The indole core is then acylated using an appropriate acylating agent, such as an acid chloride or anhydride, to introduce the oxoacetamide group.

    N-Alkylation: The final step involves the N-alkylation of the acylated indole with cyclohexyl and ethyl groups using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for N-alkylation.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxopropanamide

Uniqueness

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide may be unique in its specific combination of functional groups, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can help identify its unique features and potential advantages in various applications.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-20(13-8-4-3-5-9-13)18(22)17(21)15-12-19-16-11-7-6-10-14(15)16/h6-7,10-13,19H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYXCLYMDVVNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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